Caspase-3 Inhibitor

Description

Properties

IUPAC Name |

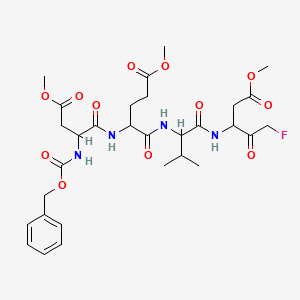

methyl 5-[[1-[(5-fluoro-1-methoxy-1,4-dioxopentan-3-yl)amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[4-methoxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoyl]amino]-5-oxopentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H41FN4O12/c1-17(2)26(29(42)33-20(22(36)15-31)13-24(38)45-4)35-27(40)19(11-12-23(37)44-3)32-28(41)21(14-25(39)46-5)34-30(43)47-16-18-9-7-6-8-10-18/h6-10,17,19-21,26H,11-16H2,1-5H3,(H,32,41)(H,33,42)(H,34,43)(H,35,40) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBJVAVGBSGRRKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)C(CCC(=O)OC)NC(=O)C(CC(=O)OC)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H41FN4O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

668.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Caspase-3 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the mechanisms of action of caspase-3 inhibitors, crucial tools in the study of apoptosis and potential therapeutic agents for diseases characterized by dysregulated cell death. Caspase-3, a key executioner caspase, plays a central role in the apoptotic cascade, where its proteolytic activity leads to the cleavage of essential cellular proteins and the morphological hallmarks of apoptosis.[1][2][3] The inhibition of this enzyme is a significant area of research for conditions ranging from neurodegenerative diseases to ischemic injury.[1][4]

The Role of Caspase-3 in Apoptosis

Caspase-3 is synthesized as an inactive zymogen, procaspase-3, which has virtually no enzymatic activity.[1][3] Its activation is a critical, irreversible step in the apoptotic pathway, triggered by two main signaling cascades: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: Cellular stress, such as DNA damage, triggers the release of cytochrome c from the mitochondria. Cytochrome c then binds to Apaf-1 (Apoptotic protease-activating factor 1) and procaspase-9 to form a complex called the apoptosome.[1][4] Within the apoptosome, procaspase-9 is cleaved and activated, and this initiator caspase then proceeds to cleave and activate procaspase-3.[1][4]

-

Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to transmembrane death receptors. This binding leads to the recruitment of adaptor proteins and procaspase-8, forming the Death-Inducing Signaling Complex (DISC). Procaspase-8 is activated within the DISC and directly cleaves and activates procaspase-3.[4]

Once activated, caspase-3 acts as the primary executioner, cleaving a broad spectrum of cellular substrates.[4][5] This leads to the characteristic features of apoptosis, including chromatin condensation, DNA fragmentation, and the formation of apoptotic bodies.[1][2]

Mechanisms of Caspase-3 Inhibition

Caspase-3 inhibitors are broadly classified based on their mechanism of action (reversibility) and chemical nature. The active site of caspase-3 contains a critical cysteine residue (Cys163) which performs the nucleophilic attack on the aspartate residue of the substrate.[6] Inhibitors are designed to target this active site.

Reversible vs. Irreversible Inhibition

Irreversible inhibitors typically form a covalent bond with the active site cysteine of caspase-3, permanently deactivating the enzyme.[7] A common strategy involves using a peptide recognition sequence (like the preferred caspase-3 substrate sequence, DEVD) attached to a reactive "warhead" group, such as a fluoromethylketone (FMK).[7][8] The peptide sequence guides the inhibitor to the enzyme's active site, where the warhead reacts with the cysteine thiol.

Reversible inhibitors bind non-covalently to the active site, and their binding is in equilibrium. The potency is determined by the binding affinity (Ki). These can be competitive, non-competitive, or uncompetitive. Most active-site directed caspase-3 inhibitors are competitive. Aldehyde-based warheads are commonly used for reversible inhibition.[7]

Peptidomimetic and Small Molecule Inhibitors

-

Peptidomimetic Inhibitors: These are the most common class, designed based on the preferred cleavage sequence of caspase-3, Asp-Glu-Val-Asp (DEVD).[9] For example, Z-DEVD-FMK is a specific, irreversible inhibitor of caspase-3 widely used in research.[4] While potent, these inhibitors often have poor cell permeability and bioavailability, limiting their therapeutic use.[4]

-

Non-peptidic Small Molecule Inhibitors: To overcome the limitations of peptide-based inhibitors, significant effort has gone into developing small molecule inhibitors.[10] These compounds are identified through high-throughput screening and rational drug design. They offer the potential for better pharmacokinetic properties, including oral bioavailability and the ability to cross the blood-brain barrier.[4]

Natural Inhibitors

Certain endogenous proteins and natural compounds can also inhibit caspase-3. The most notable are the Inhibitor of Apoptosis Proteins (IAPs), such as XIAP (X-linked inhibitor of apoptosis protein).[4] XIAP directly binds to and inhibits active caspase-3 and -7, preventing substrate access to the active site.[4][11]

Quantitative Data on Caspase-3 Inhibitors

The potency of caspase-3 inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The following table summarizes data for several common inhibitors.

| Inhibitor Class | Inhibitor Name | Target(s) | Type | IC50 / Ki Value | Reference |

| Pan-Caspase | Z-VAD-FMK | Pan-caspase | Irreversible Peptide | Broad caspase inhibitor | [12] |

| Pan-Caspase | Boc-D-FMK | Caspases-3, -7, -9 | Irreversible Peptide | Broad caspase inhibitor | [12] |

| Pan-Caspase | Q-VD-OPh | Pan-caspase | Irreversible Peptide | Broad caspase inhibitor | [12] |

| Caspase-3/7 | Ac-DEVD-CHO | Caspase-3, -7 | Reversible Peptide | Ki ≈ 0.23 nM (for C-3) | [13] |

| Caspase-3 | Z-DEVD-FMK | Caspase-3 | Irreversible Peptide | Specific C-3 inhibitor | [4] |

| Small Molecule | M50054 | Caspase-3 | Reversible | Selective C-3 inhibitor | [4] |

| Small Molecule | Anilinoquinazolines (AQZs) | Caspase-3 | Reversible | Ki = 90-800 nM | [14] |

| Natural Protein | XIAP | Caspase-3, -7, -9 | Reversible Protein | Potent endogenous inhibitor | [4][11] |

Note: IC50 and Ki values can vary depending on the assay conditions, substrate used, and enzyme source.

Experimental Protocols for Assessing Inhibition

Evaluating the efficacy of a caspase-3 inhibitor requires robust experimental methods. The most common approaches involve cell-free enzyme assays and cell-based apoptosis assays.

Colorimetric Caspase-3 Activity Assay (Cell-Free)

This assay measures the ability of an inhibitor to block the cleavage of a colorimetric substrate by purified active caspase-3.

Principle: Active caspase-3 cleaves the peptide substrate Ac-DEVD-pNA, releasing the chromophore p-nitroaniline (pNA). The amount of pNA released is directly proportional to caspase-3 activity and can be quantified by measuring absorbance at 405 nm.

Detailed Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare a buffer containing HEPES, NaCl, EDTA, DTT, and CHAPS.

-

Caspase-3: Reconstitute purified, active human caspase-3 enzyme in assay buffer.

-

Substrate: Prepare a stock solution of the colorimetric substrate Ac-DEVD-pNA (e.g., 4 mM).[15]

-

Inhibitor: Prepare serial dilutions of the test inhibitor in the assay buffer.

-

-

Assay Procedure:

-

Add 50 µL of assay buffer to each well of a 96-well microtiter plate.[16]

-

Add a defined amount of active caspase-3 to each well (except for the blank).

-

Add the test inhibitor at various concentrations to the appropriate wells. Include a positive control (no inhibitor) and a negative control (a known potent inhibitor like Z-DEVD-FMK).

-

Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 5 µL of the Ac-DEVD-pNA substrate to each well.[16]

-

Incubate the plate at 37°C for 1-2 hours, protected from light.[16][17]

-

Measure the absorbance at 405 nm using a microplate reader.[16]

-

-

Data Analysis:

-

Subtract the background absorbance (wells with no enzyme) from all readings.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control (100% activity).

-

Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cell-Based Apoptosis Assay

This assay assesses the ability of a cell-permeable inhibitor to prevent apoptosis in cultured cells.

Principle: Cells are treated with an apoptosis-inducing agent (e.g., staurosporine, etoposide) in the presence or absence of the test inhibitor. The level of apoptosis is then measured by quantifying caspase-3/7 activity directly in the cell lysate using a luminogenic substrate.

Detailed Methodology:

-

Cell Culture and Treatment:

-

Seed cells (e.g., Jurkat or HeLa) in a 96-well white-walled plate at an appropriate density.[17]

-

Allow cells to adhere and grow overnight.

-

Pre-treat cells with various concentrations of the cell-permeable test inhibitor for 1-2 hours.

-

Induce apoptosis by adding a known stimulus (e.g., staurosporine).[17] Include untreated controls and controls with only the apoptosis inducer.

-

Incubate for a time period sufficient to induce apoptosis (e.g., 3-6 hours).

-

-

Lysis and Caspase Activity Measurement:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature.

-

Add a single-reagent solution (e.g., Caspase-Glo® 3/7) directly to each well.[9] This reagent contains a buffer, cell lysis agents, a proluminescent DEVD substrate, and a stable form of luciferase.[9]

-

Mix the contents by gentle shaking for 30-60 seconds.

-

Incubate at room temperature for 1-2 hours to allow for cell lysis, substrate cleavage, and signal generation.[9]

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

The luminescent signal is proportional to the amount of active caspase-3/7.

-

Calculate the reduction in the luminescent signal in inhibitor-treated wells compared to the wells treated with the apoptosis inducer alone.

-

Plot the results to determine the inhibitor's effective concentration in a cellular context.

-

This guide provides a foundational understanding of the mechanism of caspase-3 inhibitors, their classification, and methods for their evaluation. The development of highly specific, potent, and bioavailable caspase-3 inhibitors remains an active and critical area of research with significant therapeutic potential.

References

- 1. Caspase 3 - Wikipedia [en.wikipedia.org]

- 2. Emerging roles of caspase-3 in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Caspase 3 in Apoptosis - The Executioner and Its Role and Function in Cell Death | Bio-Techne [bio-techne.com]

- 4. Inhibition of Caspase 3 and Caspase 9 Mediated Apoptosis: A Multimodal Therapeutic Target in Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of the caspase-3 apoptotic cascade in traumatic spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In silico identification and crystal structure validation of caspase-3 inhibitors without a P1 aspartic acid moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The potential for caspases in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Caspase Activation and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Caspase-Glo® 3/7 Assay Protocol [promega.sg]

- 10. Reducing the peptidyl features of caspase-3 inhibitors: a structural analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. XIAP inhibits caspase-3 and -7 using two binding sites: evolutionarily conserved mechanism of IAPs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Caspases as master regulators of programmed cell death: apoptosis, pyroptosis and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 13. adooq.com [adooq.com]

- 14. Novel small molecule inhibitors of caspase-3 block cellular and biochemical features of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]

- 16. raybiotech.com [raybiotech.com]

- 17. creative-bioarray.com [creative-bioarray.com]

The Executioner's Blade: A Technical Guide to Caspase-3's Role in the Intrinsic Apoptosis Pathway

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a fundamental and highly regulated physiological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells.[1] Dysregulation of this process is a hallmark of numerous diseases, including cancer and neurodegenerative disorders.[2] Apoptosis is primarily executed via two major signaling routes: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both pathways converge on the activation of a family of cysteine-aspartic proteases known as caspases.[3]

This technical guide provides an in-depth examination of the role of Caspase-3, a key executioner caspase, within the framework of the intrinsic apoptosis pathway. We will detail the molecular signaling cascade leading to its activation, its primary substrates, and the cellular consequences of its proteolytic activity. Furthermore, this guide furnishes quantitative kinetic data, detailed experimental protocols for studying Caspase-3, and visual diagrams of the core signaling and experimental workflows.

The Intrinsic Apoptosis Pathway: A Focus on Caspase-3

The intrinsic pathway is initiated by a wide array of intracellular stress signals, such as DNA damage, oxidative stress, or growth factor deprivation.[3] These signals converge on the mitochondria, which act as the central integration point for the cell's decision to undergo apoptosis.

Initiation: Mitochondrial Outer Membrane Permeabilization (MOMP)

Cellular stress activates the pro-apoptotic "BH3-only" proteins of the Bcl-2 family. These proteins, in turn, activate the effector proteins BAX and BAK.[4] Upon activation, BAX and BAK oligomerize in the outer mitochondrial membrane, forming pores in a process known as Mitochondrial Outer Membrane Permeabilization (MOMP).[4] This permeabilization is the critical point of no return, leading to the release of several pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol.[5]

Apoptosome Formation and Caspase-9 Activation

The most crucial factor released from the mitochondria is cytochrome c.[6][7] In the cytosol, cytochrome c binds to the Apoptotic Protease Activating Factor 1 (Apaf-1).[6] This binding, in the presence of dATP, induces a conformational change in Apaf-1, promoting its oligomerization into a large, wheel-shaped protein complex called the apoptosome.[4][6] The apoptosome then recruits multiple molecules of an initiator caspase, pro-caspase-9, leading to their dimerization and subsequent auto-activation through proteolytic cleavage.[4]

Caspase-3 Activation: The Executioner is Unleashed

Active Caspase-9, tethered to the apoptosome, is the direct upstream activator of Caspase-3.[8] Caspase-9 cleaves the inactive zymogen, pro-caspase-3 (a ~32 kDa protein), at a specific aspartic acid residue (Asp175).[9] This cleavage generates two subunits, p17 and p12, which then heterodimerize and subsequently form an active heterotetramer. This active Caspase-3 is the primary executioner caspase of the intrinsic pathway, responsible for the systematic dismantling of the cell.[8][10]

The Execution Phase: Caspase-3 Substrates

Once activated, Caspase-3 cleaves a broad spectrum of cellular proteins, leading to the classical biochemical and morphological hallmarks of apoptosis.[10][11] It exhibits a strong preference for cleaving substrates after a DEVD (Asp-Glu-Val-Asp) sequence motif.[12] Key substrates include:

-

Poly (ADP-ribose) Polymerase (PARP): Cleavage of the 116 kDa PARP into an 89 kDa fragment by Caspase-3 is a classic hallmark of apoptosis.[13][14] This inactivation prevents DNA repair, conserving cellular energy (ATP) for the apoptotic process.[15]

-

Gelsolin: Caspase-3 cleaves gelsolin, an actin-binding protein, generating a constitutively active fragment.[6][16] This fragment severs actin filaments, leading to the loss of cell shape, membrane blebbing, and cell detachment.[16][17]

-

Inhibitor of Caspase-Activated DNase (ICAD/DFF45): In healthy cells, ICAD binds to and inhibits Caspase-Activated DNase (CAD). Caspase-3 cleaves ICAD, liberating CAD, which then translocates to the nucleus and degrades chromosomal DNA into internucleosomal fragments, causing the characteristic "DNA laddering" seen in apoptosis.[18][19][20]

Quantitative Analysis of Caspase-3 Activity

The efficiency of Caspase-3 cleavage is dependent on the substrate sequence. Kinetic parameters provide a quantitative measure of this activity. Below is a summary of key kinetic constants for various Caspase-3 substrates and inhibitors.

| Substrate/Inhibitor | Sequence (P4-P1) | Parameter | Value |

| Peptide Substrate | Ac-DEVD-AMC | K_m_ | 10 µM[12] |

| Peptide Inhibitor | Ac-DEVD-CHO | K_i_ | 0.23 nM[21] |

| Peptide Inhibitor | Ac-DNLD-CHO | K_i_ | 0.68 nM[22] |

| Protein Substrate | PARP-1 | Cleavage Site | DEVD²¹⁴↓G |

| Protein Substrate | Gelsolin | Cleavage Site | DQTD³⁵²↓G[11] |

| Protein Substrate | ICAD/DFF45 | Cleavage Sites | DEPD¹¹⁷↓S, DATD²²⁴↓S[18][20] |

Note: k_cat_ and k_cat_/K_m_ values for full-length protein substrates are highly variable and context-dependent, often determined by complex cellular assays rather than simple enzyme kinetics.[7]

Key Experimental Protocols

Investigating the role of Caspase-3 requires a suite of well-established molecular biology techniques. Detailed below are core protocols for inducing and analyzing Caspase-3-mediated intrinsic apoptosis.

Induction of Intrinsic Apoptosis with Staurosporine

Staurosporine is a potent, albeit non-selective, protein kinase inhibitor widely used to induce intrinsic apoptosis in a variety of cell lines.[4][15]

-

Reagents:

-

Cell culture medium appropriate for the cell line.

-

Staurosporine (e.g., Sigma S6942).

-

Dimethyl sulfoxide (B87167) (DMSO).

-

-

Procedure:

-

Culture cells to the desired confluency (typically 70-80%).

-

Prepare a 1 mM stock solution of Staurosporine in DMSO.

-

Dilute the stock solution in cell culture medium to a final working concentration of 1 µM.[21]

-

Replace the existing medium with the Staurosporine-containing medium.

-

Incubate the cells at 37°C in a 5% CO₂ incubator.

-

Perform a time-course experiment (e.g., 3, 6, 12, 24 hours) to determine the optimal incubation time for apoptosis induction, as this can vary significantly between cell lines.[4][21]

-

Harvest cells for downstream analysis.

-

Caspase-3 Activity Assay (Colorimetric)

This assay quantifies active Caspase-3 by measuring the cleavage of a colorimetric substrate, Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp-p-nitroanilide). Cleavage releases the chromophore pNA, which can be measured spectrophotometrically.

-

Reagents:

-

Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA).

-

2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 20% glycerol, 2 mM EDTA).

-

Dithiothreitol (DTT), 1 M stock.

-

Caspase-3 Substrate (Ac-DEVD-pNA), 4 mM stock.

-

-

Procedure:

-

Induce apoptosis in cells (see Protocol 4.1) alongside an uninduced control culture.

-

Harvest 1-5 x 10⁶ cells by centrifugation.

-

Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer and incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 1 minute at 4°C to pellet cellular debris.

-

Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.

-

Determine protein concentration of the lysate (e.g., using a BCA assay).

-

In a 96-well plate, add 50-200 µg of protein lysate per well, adjusting the volume to 50 µL with Cell Lysis Buffer.

-

Prepare the assay buffer by adding DTT to the 2X Reaction Buffer to a final concentration of 10 mM.

-

Add 50 µL of the 2X Reaction Buffer with DTT to each well.

-

Add 5 µL of the 4 mM Ac-DEVD-pNA substrate to each well (final concentration 200 µM).

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the fold-increase in Caspase-3 activity by comparing the absorbance of the apoptotic samples to the non-induced control.

-

Western Blotting for Apoptosis Markers

Western blotting is used to qualitatively detect the cleavage of pro-caspase-3 to its active fragments and the cleavage of its substrate, PARP.

-

Reagents:

-

RIPA Lysis Buffer with protease inhibitors.

-

SDS-PAGE gels and running buffer.

-

Nitrocellulose or PVDF membrane.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T).

-

Primary antibodies: Anti-Caspase-3 (detects both pro- and cleaved forms), Anti-cleaved Caspase-3 (Asp175), Anti-PARP (detects full-length and cleaved forms).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate (ECL).

-

-

Procedure:

-

Harvest and lyse cells in RIPA buffer.

-

Quantify protein concentration.

-

Load 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer proteins to a membrane.

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate the membrane with the primary antibody (e.g., at 1:1000 dilution in blocking buffer) overnight at 4°C.[9]

-

Wash the membrane three times for 5-10 minutes each with TBS-T.

-

Incubate with the appropriate HRP-conjugated secondary antibody (e.g., at 1:2000 dilution) for 1 hour at room temperature.[9]

-

Wash the membrane again as in step 8.

-

Apply ECL substrate and visualize the bands using a chemiluminescence imaging system. Look for a decrease in the ~32 kDa pro-caspase-3 band and the appearance of the ~17 kDa cleaved fragment, as well as the appearance of the ~89 kDa cleaved PARP fragment.

-

Detection of Cytochrome c Release by Cell Fractionation

This protocol separates the cytosol from the mitochondria to determine if cytochrome c has translocated, a key upstream event of Caspase-3 activation.[6]

-

Reagents:

-

PBS (ice-cold).

-

Cytosol Extraction Buffer (e.g., 250 mM Sucrose, 70 mM KCl, 20 mM HEPES, 1 mM EDTA, 1 mM EGTA, with freshly added protease inhibitors and 1 mM DTT).

-

Dounce homogenizer.

-

-

Procedure:

-

Harvest ~5 x 10⁷ cells by centrifugation (600 x g, 5 min, 4°C).

-

Wash the cell pellet with 10 mL of ice-cold PBS and centrifuge again.[10]

-

Resuspend the pellet in 1 mL of ice-cold Cytosol Extraction Buffer and incubate on ice for 15 minutes.[6]

-

Homogenize the cells using a pre-chilled Dounce homogenizer with 30-50 strokes on ice.[10]

-

Transfer the homogenate to a microcentrifuge tube and centrifuge at 700 x g for 10 minutes at 4°C to pellet nuclei and intact cells.

-

Carefully transfer the supernatant to a new tube and centrifuge at 10,000 x g for 30 minutes at 4°C.[6]

-

The resulting supernatant is the cytosolic fraction. The pellet contains the mitochondria.

-

Analyze equal protein amounts of the cytosolic and mitochondrial fractions by Western blot using an anti-cytochrome c antibody. An increase of cytochrome c in the cytosolic fraction of apoptotic cells compared to control cells indicates its release from the mitochondria.

-

Visualization of Pathways and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the complex processes involved in Caspase-3 activation and analysis.

Conclusion

Caspase-3 is unequivocally the central executioner of the intrinsic apoptosis pathway. Its activation, tightly controlled by the mitochondrial release of cytochrome c and the subsequent formation of the apoptosome, marks the point of commitment to cellular demolition. The proteolytic cascade initiated by active Caspase-3 results in the orderly dismantling of the cell, preventing an inflammatory response and ensuring the safe removal of the dying cell. A thorough understanding of the mechanisms governing Caspase-3 activation and its substrate cleavage provides a critical foundation for the development of novel therapeutics aimed at modulating apoptosis in diseases such as cancer and neurodegeneration. The protocols and data presented herein serve as a valuable resource for researchers dedicated to this field.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Hypoxia-induced cleavage of caspase-3 and DFF45/ICAD in human failed cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Caspases and their substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. hardylab.chem.umass.edu [hardylab.chem.umass.edu]

- 6. Caspase-3-generated fragment of gelsolin: effector of morphological change in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitative MS-based enzymology of caspases reveals distinct protein substrate specificities, hierarchies, and cellular roles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative MS-based enzymology of caspases reveals distinct protein substrate specificities, hierarchies, and cellular roles [escholarship.org]

- 9. Caspase-3 activation and induction of PARP cleavage by cyclic dipeptide cyclo(Phe-Pro) in HT-29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kinetic comparison of procaspase-3 and caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. Activation and Caspase-mediated Inhibition of PARP: A Molecular Switch between Fibroblast Necrosis and Apoptosis in Death Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Biological function, mediate cell death pathway and their potential regulated mechanisms for post-mortem muscle tenderization of PARP1: A review [frontiersin.org]

- 16. Cleavage of DFF-45/ICAD by multiple caspases is essential for its function during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Caspase-3 is the primary activator of apoptotic DNA fragmentation via DNA fragmentation factor-45/inhibitor of caspase-activated DNase inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Caspase-activated DNase - Wikipedia [en.wikipedia.org]

- 19. stemcell.com [stemcell.com]

- 20. Structural and functional definition of the specificity of a novel caspase-3 inhibitor, Ac-DNLD-CHO - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Ac-DEVD-CHO, Caspase 3 (Apopain) Inhibitor - Echelon Biosciences [echelon-inc.com]

- 22. researchgate.net [researchgate.net]

The Architecture of Apoptosis: A Technical Guide to the Discovery and Development of Peptide-Based Caspase-3 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-3 is a critical executioner enzyme in the intricate process of apoptosis, or programmed cell death.[1][2][3] As a member of the cysteine-aspartic protease family, its activation triggers a cascade of events leading to the dismantling of the cell.[1][2][4] This central role in cellular life and death pathways makes Caspase-3 a significant therapeutic target for a multitude of diseases characterized by dysregulated apoptosis, including neurodegenerative disorders, ischemic damage, and certain cancers.[5][6] Peptide-based inhibitors, designed to mimic the natural substrates of Caspase-3, represent a promising class of therapeutic agents due to their high specificity and potency. This guide provides a comprehensive overview of the discovery, characterization, and optimization of these crucial molecules.

The Landscape of Caspase-3 Activation: Signaling Pathways

Caspase-3 exists as an inactive zymogen, procaspase-3, and its activation is a tightly regulated process initiated by two primary signaling pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[2]

-

The Extrinsic Pathway: This pathway is triggered by the binding of extracellular death ligands (e.g., TNF-α, FasL) to their corresponding transmembrane receptors. This engagement leads to the recruitment of adaptor proteins and the subsequent activation of initiator Caspase-8.[2][3]

-

The Intrinsic Pathway: Cellular stress signals, such as DNA damage or growth factor withdrawal, converge on the mitochondria, leading to the release of cytochrome c.[2][3] In the cytoplasm, cytochrome c forms a complex with Apaf-1 and ATP, which then recruits and activates initiator Caspase-9.[2]

Both initiator caspases, Caspase-8 and Caspase-9, can then cleave and activate the executioner Caspase-3, unleashing its proteolytic activity on a wide array of cellular substrates and committing the cell to apoptosis.[1][2][3] In some instances, Caspase-3 activation can also lead to a form of programmed necrosis called pyroptosis, depending on the expression levels of Gasdermin E (GSDME).[7]

Discovery and Screening of Peptide-Based Inhibitors

The development of Caspase-3 inhibitors often begins by leveraging the enzyme's natural substrate specificity. Caspases recognize and cleave specific tetrapeptide sequences, with a stringent requirement for an aspartic acid (Asp) residue at the P1 position.[6][8] For Caspase-3, the canonical recognition motif is Asp-Glu-Val-Asp (DEVD).[5][8]

Initial inhibitor designs involved modifying this DEVD sequence, for example, by appending an electrophilic "warhead" such as an aldehyde (-CHO) or a fluoromethyl ketone (-FMK) to the C-terminal aspartate.[6][9][10] These warheads form a covalent bond with the catalytic cysteine residue in the enzyme's active site, leading to potent and often irreversible inhibition.[9]

Modern screening strategies employ a variety of high-throughput methods to identify novel and more selective peptide inhibitors:

-

Combinatorial Libraries: Techniques like phage display or cell-based libraries (e.g., CLiPS) allow for the screening of vast numbers of peptide sequences to identify those with the highest affinity for Caspase-3.[8]

-

In Silico Screening: Computational methods, including molecular docking and pharmacophore modeling, are used to screen large databases of virtual compounds to predict their binding affinity to the Caspase-3 active site.[11][12][13] This approach helps prioritize candidates for chemical synthesis and biological testing, saving time and resources.[12]

Quantitative Data on Peptide-Based Caspase Inhibitors

The efficacy of an inhibitor is quantified by its IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) value, with lower values indicating higher potency. Selectivity is determined by comparing these values against other related proteases, such as other caspases.

| Inhibitor | Sequence/Structure | Warhead | Target Caspase(s) | Potency (Ki or IC50) | Citation(s) |

| Ac-DEVD-CHO | Acetyl-Asp-Glu-Val-Asp | Aldehyde (-CHO) | Caspase-3, -7 | Ki: 0.23 nM (Caspase-3) | [10] |

| Z-DEVD-FMK | Benzyloxycarbonyl-Asp-Glu-Val-Asp | Fluoromethyl Ketone (-FMK) | Caspase-3, -7 | Potent, selective inhibitor of caspases associated with apoptosis. | [9] |

| Z-VAD-FMK | Benzyloxycarbonyl-Val-Ala-Asp | Fluoromethyl Ketone (-FMK) | Pan-Caspase | Potent, irreversible, broad-spectrum inhibitor. | [9] |

| Ac-YVAD-CHO | Acetyl-Tyr-Val-Ala-Asp | Aldehyde (-CHO) | Caspase-1, -4 | Ki: 0.76 nM (Caspase-1) | [10] |

| Pralnacasan (VX-740) | Peptidomimetic | Pyridazinodiazepine | Caspase-1 | Potent, orally active. | [8] |

| IDN-6556 | Dipeptide-based | Tetrafluorophenoxymethyl ketone | Pan-Caspase | Irreversible pan-caspase inhibitor. | [8] |

Note: Potency values can vary depending on assay conditions. Z- denotes a benzyloxycarbonyl group, and Ac- denotes an acetyl group.

Key Experimental Protocols

Caspase-3 Activity Assay (Fluorometric)

This protocol measures the activity of Caspase-3 in cell lysates by detecting the cleavage of a fluorogenic substrate.

Materials:

-

Cell lysate containing activated Caspase-3.

-

Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 0.1% CHAPS, 10% sucrose).[14]

-

Caspase-3 Substrate: Ac-DEVD-AMC (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin).[15]

-

Caspase-3 Inhibitor (for control wells, e.g., Ac-DEVD-CHO).[16]

-

96-well microplate (black, for fluorescence).

-

Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~440-460 nm).[15]

Procedure:

-

Prepare Lysates: Induce apoptosis in cell culture (e.g., using staurosporine).[16] Harvest and lyse the cells on ice using a suitable lysis buffer.[16][17] Centrifuge to pellet debris and collect the supernatant.[16][17]

-

Assay Setup: To each well of the 96-well plate, add cell lysate (e.g., 50-200 µg of total protein).[17] Include wells for a negative control (lysate from non-apoptotic cells) and an inhibitor control (apoptotic lysate pre-incubated with a known this compound).[16]

-

Initiate Reaction: Add the Caspase-3 substrate (Ac-DEVD-AMC) to all wells to a final concentration of ~50 µM.[15]

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[16][17]

-

Measurement: Read the fluorescence at the appropriate wavelengths. The increase in fluorescence corresponds to the amount of AMC released, which is proportional to Caspase-3 activity.[15]

Western Blot for Cleaved Caspase-3

This method provides a qualitative or semi-quantitative assessment of Caspase-3 activation by detecting the cleaved (active) fragments of the enzyme.

Materials:

-

Cell lysates prepared as above.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibody specific for cleaved Caspase-3 (e.g., recognizing the p17/p19 fragment).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Protein Quantification: Determine the protein concentration of each cell lysate.

-

Electrophoresis: Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody against cleaved Caspase-3 overnight at 4°C.

-

Washing and Secondary Antibody: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After final washes, apply the chemiluminescent substrate and capture the signal using an imaging system. The presence of a band at ~17-19 kDa indicates activated Caspase-3.

Optimization of Peptide-Based Inhibitors

Natural peptides often suffer from poor stability and low cell permeability, limiting their therapeutic potential.[18] Several strategies are employed to overcome these limitations and optimize lead peptide inhibitors.[19]

-

Improving Stability:

-

Terminal Modifications: Acetylating the N-terminus and amidating the C-terminus protects the peptide from exopeptidases.[18]

-

D-Amino Acid Substitution: Replacing natural L-amino acids with their D-isomers can significantly increase resistance to proteolytic degradation.[18]

-

Cyclization: Converting linear peptides into cyclic structures reduces conformational flexibility and can enhance both stability and binding affinity.[18][20]

-

-

Enhancing Permeability:

-

N-Methylation: Methylating the amide nitrogens of the peptide backbone can reduce the number of hydrogen bond donors, which may improve membrane permeability.[18]

-

Lipidation: Conjugating fatty acids to the peptide increases its lipophilicity, facilitating passage across cell membranes.[20]

-

Unnatural Amino Acids: Incorporating non-natural amino acids can introduce favorable physicochemical properties to improve cell penetration and selectivity.[5]

-

Conclusion

The discovery and development of peptide-based Caspase-3 inhibitors is a multidisciplinary endeavor, integrating principles of biochemistry, molecular biology, and medicinal chemistry. Starting from the enzyme's natural substrate sequence, researchers have employed sophisticated screening and design strategies to identify potent lead compounds. Through systematic optimization to enhance stability, permeability, and selectivity, these peptides are being transformed into viable candidates for therapeutic intervention in diseases where the delicate balance of apoptosis has gone awry. The continued refinement of these molecules holds significant promise for the future of targeted, apoptosis-modulating therapies.

References

- 1. Caspase-3 Signaling | Cell Signaling Technology [cellsignal.com]

- 2. Caspase 3 - Wikipedia [en.wikipedia.org]

- 3. assaygenie.com [assaygenie.com]

- 4. Paradoxical roles of caspase-3 in regulating cell survival, proliferation, and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Preparation of the Caspase-3/-7 substrate Ac-DEVD-pNA via Solution-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The caspase-3/GSDME signal pathway as a switch between apoptosis and pyroptosis in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. Inhibition of human caspases by peptide-based and macromolecular inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | In silico Approaches for the Design and Optimization of Interfering Peptides Against Protein–Protein Interactions [frontiersin.org]

- 12. Screening of caspase-3 inhibitors from natural molecule database using e-pharmacophore and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. mpbio.com [mpbio.com]

- 18. Strategic Approaches to Optimizing Peptide ADME Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 19. books.rsc.org [books.rsc.org]

- 20. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]

Caspase-3: A Structural and Mechanistic Guide to Inhibitor Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure of human caspase-3, with a particular focus on its active site and the molecular basis of inhibitor binding. Caspase-3 is a critical executioner protease in the apoptotic pathway, making it a significant target for therapeutic intervention in diseases characterized by dysregulated cell death.[1] Understanding the intricate details of its structure and catalytic mechanism is paramount for the rational design of potent and selective inhibitors.

Caspase-3 Structure and Activation

Caspase-3, like other caspases, is synthesized as an inactive zymogen, procaspase-3.[1] Activation is a crucial step in the apoptotic cascade and is triggered by initiator caspases, such as caspase-8 and caspase-9.[1][2] This activation involves proteolytic cleavage at specific aspartic acid residues, which removes the N-terminal pro-domain and separates the enzyme into a large (p17) and a small (p12) subunit.[1][3] The active enzyme is a heterotetramer, formed by the dimerization of two p17-p12 heterodimers.[1] This dimeric assembly is essential for the formation of the two active sites, which are located at the interface of the two heterodimers.[4]

The activation of caspase-3 is a central event in both the extrinsic and intrinsic apoptotic pathways.

Apoptotic Signaling Pathways Leading to Caspase-3 Activation

Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., FasL or TNF) to their corresponding transmembrane death receptors.[5] This binding event leads to the recruitment of adaptor proteins like FADD and procaspase-8, forming the Death-Inducing Signaling Complex (DISC).[5][6] Within the DISC, procaspase-8 molecules undergo proximity-induced dimerization and auto-activation.[5] Active caspase-8 can then directly cleave and activate effector caspases like caspase-3, leading to the execution of apoptosis.[2][6]

Intrinsic (Mitochondrial) Pathway: This pathway is triggered by various intracellular stresses, such as DNA damage or growth factor deprivation.[6] These stresses lead to changes in the mitochondrial outer membrane potential and the release of cytochrome c.[2][6] In the cytosol, cytochrome c binds to Apaf-1, which, in the presence of ATP, oligomerizes to form the apoptosome.[5][6] The apoptosome then recruits procaspase-9, leading to its activation.[2][6] Active caspase-9 subsequently cleaves and activates caspase-3, committing the cell to apoptosis.[2][5]

The Caspase-3 Active Site: A Pocket for Inhibition

The active site of caspase-3 is a well-defined cleft located at the junction of the two heterodimers that form the functional enzyme.[7] It is characterized by a catalytic dyad and a series of substrate-binding pockets (subsites) designated S1, S2, S3, S4, and S5, which confer substrate specificity.[7][8]

Catalytic Dyad: The catalytic machinery of caspase-3 relies on a Cys-His dyad, composed of Cys163 and His121.[3] The reaction mechanism involves the Cys163 residue, acting as a nucleophile, attacking the carbonyl carbon of the substrate's scissile bond.[3] The His121 residue acts as a general acid-base catalyst, facilitating the proton transfers necessary for catalysis.[3]

Substrate-Binding Pockets (Subsites): The specificity of caspase-3 is largely determined by the interactions between the substrate's amino acid side chains (designated Pn...P1-P1'...Pn') and the enzyme's corresponding subsites (Sn...S1-S1'...Sn').

-

S1 Pocket: This is a deep, narrow pocket that exhibits an exquisite selectivity for an Aspartic acid (Asp) residue at the P1 position of the substrate.[7][9] This specificity is a hallmark of all caspases.

-

S2 Pocket: The S2 subsite is a hydrophobic groove formed by residues Tyr204, Trp206, and Phe256, which prefers small, hydrophobic residues at the P2 position.[8][9]

-

S3 Pocket: This is a more plastic and solvent-exposed site that can accommodate both hydrophilic and hydrophobic residues at the P3 position, although it shows a preference for Glutamic acid (Glu).[7][8][9]

-

S4 Pocket: The S4 pocket contains two distinct binding sites, one that accommodates hydrophilic P4 residues and another that binds hydrophobic P4 side chains, contributing to the enzyme's ability to recognize a variety of substrates.[9] The preferred tetrapeptide recognition sequence for caspase-3 is Asp-Glu-Val-Asp (DEVD).[7]

-

S5 Pocket: A hydrophobic S5 site, formed by Phe250 and Phe252, has been identified. This site interacts with hydrophobic P5 residues of substrates through an induced-fit mechanism, further enhancing substrate recognition.[8][10]

Inhibitor Binding and Quantitative Analysis

The detailed structural knowledge of the caspase-3 active site has enabled the design of various inhibitors. These inhibitors typically mimic the preferred substrate sequence and contain a reactive group, or "warhead," that forms a covalent bond with the catalytic Cys163.[7]

The potency of these inhibitors is commonly quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The Ki represents the dissociation constant of the enzyme-inhibitor complex, while the IC50 is the concentration of inhibitor required to reduce enzyme activity by 50%.[11] For irreversible inhibitors, the potency is often expressed as kinact/KI, which reflects the overall efficiency of inactivation.[12]

Quantitative Data for Selected Caspase-3 Inhibitors

The following table summarizes the binding affinities for several well-characterized caspase-3 inhibitors.

| Inhibitor Name | Type | Target Caspase | Ki (nM) | IC50 (nM) | kinact/KI (M-1s-1) |

| Ac-DEVD-CHO | Peptide Aldehyde | Caspase-3 | 1.3[8] | - | - |

| Ac-VDVAD-CHO | Peptide Aldehyde | Caspase-3 | 6.5[8] | - | - |

| Ac-DMQD-CHO | Peptide Aldehyde | Caspase-3 | 12.4[8] | - | - |

| z-VAD-FMK | Pan-Caspase Peptide | Multiple | - | Low-Mid nM[13] | - |

| Ac-LESD-CMK | Peptide | Caspase-8, -10 | - | 50 (for Casp-8)[13] | - |

| Ac-FLTD-CMK | Peptide | Caspase-1 | - | 3360 (for Casp-1)[13] | - |

| Ac-ATS010-KE | Peptide Ketone | Caspase-3 | - | - | 5480x selective over Casp-6[14] |

Note: Data is compiled from multiple sources as cited. Direct comparison of values should be made with caution due to variations in experimental conditions.

Experimental Protocols

Caspase-3 Activity Assay (Fluorometric)

This protocol describes a common method to measure caspase-3 activity in cell lysates using a fluorogenic substrate. The principle is based on the cleavage of a specific peptide substrate (e.g., Ac-DEVD-AMC) by active caspase-3, which releases a fluorescent reporter molecule (AMC, 7-amino-4-methylcoumarin).[15][16]

Materials:

-

Cell culture plates (e.g., 96-well)

-

Cell Lysis Buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 0.5% Triton X-100)[17]

-

Reaction Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 10% glycerol, 1 mM EDTA, 0.1% CHAPS)[16]

-

Dithiothreitol (DTT), 1 M stock

-

Caspase-3 Substrate (e.g., Ac-DEVD-AMC), 10 mM stock in DMSO

-

Microplate reader with fluorescence detection (Excitation: ~360-380 nm, Emission: ~440-460 nm)

Procedure:

-

Cell Preparation: Culture cells to the desired density and induce apoptosis according to the experimental design. Include a non-induced control group.[18]

-

Cell Lysis:

-

For adherent cells, wash with cold PBS, then add chilled Cell Lysis Buffer.[19]

-

For suspension cells, pellet by centrifugation, wash with PBS, and resuspend in chilled Cell Lysis Buffer.[19]

-

Centrifuge the lysate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cell debris.[17][19]

-

Collect the supernatant (cytosolic extract).

-

-

Protein Quantification: Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal protein loading in the assay.[15]

-

Assay Reaction:

-

Prepare a master mix of Reaction Buffer containing DTT (final concentration 10 mM).[16][18]

-

In a black 96-well plate, add 50-200 µg of protein lysate to each well.[19] Adjust the volume with Lysis Buffer if necessary.[19]

-

Add the Reaction Buffer/DTT mix to each well.

-

Initiate the reaction by adding the caspase-3 substrate Ac-DEVD-AMC to a final concentration of 50 µM.[16][18]

-

-

Measurement:

-

Data Analysis: Calculate the rate of substrate cleavage (change in relative fluorescence units per unit time) and normalize it to the protein concentration. Compare the activity of treated samples to the untreated control.

X-ray Crystallography for Caspase-3-Inhibitor Complex

Determining the three-dimensional structure of caspase-3 in complex with an inhibitor is crucial for structure-based drug design. The general workflow involves protein expression and purification, crystallization, and X-ray diffraction analysis.

Methodology Overview:

-

Protein Expression and Purification:

-

Crystallization:

-

The purified caspase-3 is incubated with a molar excess of the inhibitor to ensure complex formation.

-

Crystallization conditions are screened using techniques like hanging-drop or sitting-drop vapor diffusion. This involves mixing the protein-inhibitor complex with a variety of precipitant solutions to find conditions that promote crystal growth.

-

-

X-ray Diffraction Data Collection:

-

A suitable crystal is selected, cryo-protected, and flash-cooled in liquid nitrogen.

-

The crystal is exposed to a high-intensity X-ray beam (often at a synchrotron source).

-

The diffraction pattern produced by the crystal is recorded on a detector.

-

-

Structure Determination and Refinement:

-

The diffraction data are processed to determine the unit cell dimensions and space group.

-

The structure is solved using molecular replacement, using a previously known caspase-3 structure as a search model.

-

An initial electron density map is generated, into which the inhibitor and protein model are built and refined. The final structure is validated for its geometric quality and agreement with the experimental data. The resolution of the final structure is a key indicator of its quality.[20][21]

-

References

- 1. Caspase 3 - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 4. A constitutively active and uninhibitable caspase-3 zymogen efficiently induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural and kinetic analysis of caspase-3 reveals role for s5 binding site in substrate recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. 3edq - Crystal structure of Caspase-3 with inhibitor AC-LDESD-CHO - Summary - Protein Data Bank Japan [pdbj.org]

- 11. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]

- 12. Fitting of kinact and KI Values from Endpoint Pre-incubation IC50 Data - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Rapid caspase-3 activation during apoptosis revealed using fluorescence-resonance energy transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. mpbio.com [mpbio.com]

- 20. rcsb.org [rcsb.org]

- 21. rcsb.org [rcsb.org]

A Technical Guide to the Non-Apoptotic Functions of Caspase-3 in Cellular Processes

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth exploration of the expanding, non-canonical roles of Caspase-3. Beyond its well-established function as a primary executioner of apoptosis, sublethal or localized Caspase-3 activity is now recognized as a critical modulator of fundamental cellular processes. This guide details its involvement in cell differentiation, proliferation, migration, and inflammation, offering insights into signaling pathways, quantitative data from key studies, and detailed experimental protocols.

Introduction: A Paradigm Shift for a "Death" Protease

Caspase-3, a cysteine-aspartic protease, is traditionally viewed as the central executioner of apoptosis. Activated by initiator caspases, it cleaves a multitude of cellular substrates, leading to the systematic dismantling of the cell.[1][2] However, accumulating evidence reveals a more nuanced and paradoxical role for this enzyme.[1][2] In numerous physiological and pathological contexts, Caspase-3 is activated at sublethal levels, where it does not trigger cell death but instead modulates vital cellular functions including differentiation, proliferation, and migration.[3][4]

This paradigm shift suggests that Caspase-3 may have evolved from an ancestral role to acquire diverse functions essential for the complexity of multicellular organisms.[1][2] Understanding these non-apoptotic functions is critical, as they have profound implications for developmental biology, tissue homeostasis, oncology, and the development of novel therapeutic strategies. This guide synthesizes current knowledge on these non-canonical pathways.

Caspase-3 in Cell Differentiation

Sublethal Caspase-3 activation is a prerequisite for the terminal differentiation of several cell lineages, acting to remodel the cellular architecture and gene expression landscape without initiating cell death.

Skeletal Muscle Differentiation (Myogenesis)

Caspase-3 activity is essential for the effective differentiation of myoblasts into myotubes.[5] Inhibition or genetic deletion of Caspase-3 dramatically curtails myotube formation and the expression of muscle-specific proteins like myosin heavy chain.[5] Two key mechanisms have been identified:

-

Kinase Activation: Caspase-3 cleaves and activates the Mammalian Sterile Twenty-like kinase (MST1), a crucial effector in the myogenic program. Restoring the active, truncated form of MST1 in Caspase-3 null myoblasts can partially rescue the differentiation defect.[5]

-

Chromatin Remodeling: In a distinct pathway, Caspase-3 activates Caspase-Activated DNase (CAD). CAD introduces transient, low-level DNA strand breaks, particularly in the promoter regions of critical regulatory genes like the cell-cycle inhibitor p21, enhancing their expression and promoting withdrawal from the cell cycle, a key step in terminal differentiation.[6][7]

Signaling Pathway: Caspase-3/CAD in Differentiation

Caption: Caspase-3/CAD pathway promoting cell differentiation via DNA breaks.

Erythroid Differentiation

During the maturation of red blood cells, transient Caspase-3 activation is required for key remodeling events.[8] While high levels of erythropoietin (EPO) protect against GATA-1 cleavage and apoptosis, a low level of caspase activity facilitates nuclear condensation and enucleation.[9] Inhibition of Caspase-3 activity arrests erythroblast development.[9]

Caspase-3 in Cell Proliferation

The role of Caspase-3 in proliferation is highly context-dependent, acting as both a positive and negative regulator.

Negative Regulation of Cell Cycle

In certain cell types, Caspase-3 can act as a brake on proliferation. In splenic B cells, Caspase-3 deficiency leads to hyperproliferation.[1][10] This is linked to the cyclin-dependent kinase (CDK) inhibitor p21; in the absence of Caspase-3, p21 levels increase, yet CDK activity is paradoxically enhanced, suggesting a complex regulatory role.[10]

Positive Regulation of Proliferation and Organ Size

Conversely, sublethal Caspase-3 activity can promote cell proliferation. This is notably observed in the context of tissue regeneration and organ size regulation. A key pathway involves Yes-associated protein (YAP), a critical regulator of organ size.[11]

-

Caspase-3/YAP Pathway: In proliferating cells of the sebaceous gland, active Caspase-3 cleaves α-catenin. This cleavage facilitates the nuclear translocation and activation of YAP, which in turn drives the expression of pro-proliferative genes, increasing cell number and organ size.[11] Chemical inhibition or deletion of Caspase-3 reduces sebaceous gland size.[11]

Signaling Pathway: Caspase-3/YAP in Proliferation

Caption: Caspase-3 promotes proliferation by releasing YAP for nuclear entry.

Caspase-3 in Cell Migration and Invasion

In a non-apoptotic context, particularly in cancer, Caspase-3 activity can enhance cell motility, invasion, and metastasis.[12][13]

-

Epithelial-Mesenchymal Transition (EMT): In colon cancer cells, Caspase-3 knockout led to a less invasive phenotype, associated with increased E-cadherin and decreased levels of EMT markers like N-cadherin, Snail, and Slug.[12][13] This indicates Caspase-3 promotes the migratory capabilities associated with EMT.

-

Substrate Cleavage: Caspase-3 can cleave specific substrates to promote motility. In melanoma cells, basal Caspase-3 activity promotes migration and invasion, a process potentially mediated by the cleavage of matrix metalloproteinase-2 (MMP-2).[14]

-

Protease-Independent Function: Intriguingly, the inactive pro-caspase-3 zymogen may have a protease-independent role in promoting migration, as it has been observed to localize at the leading edge of migrating cells.[15]

Quantitative Data Summary: Caspase-3 in Cellular Processes

| Cellular Process | Cell Type | Caspase-3 Modulation | Observed Effect | Key Substrates/Mediators |

| Differentiation | Skeletal Myoblasts | Inhibition/Deletion | Dramatic reduction in myotube formation[5] | MST1, CAD, p21[5][6] |

| Human Erythroid Cells | shRNA Knockdown | Reduced number of enucleated cells[8] | Acinus, Lamin B[9] | |

| Proliferation | Splenic B Cells | Casp3-/- Mice | Increased number of B cells, hyperproliferation[1][10] | p21[10] |

| Sebaceous Gland | Deletion/Inhibition | Decreased cell number and gland size[11] | α-catenin, YAP[11] | |

| Migration | Colon Cancer (HCT116) | CRISPR Knockout | Significantly less clonogenic and invasive[13] | E-cadherin, N-cadherin, Snail[13] |

| Invasion | Melanoma (A375) | siRNA Knockdown | Inhibited migratory and invasive potential[14] | MMP-2[14] |

Caspase-3 in Inflammation and Nervous System Function

Inflammation

While inflammatory caspases (e.g., Caspase-1) are the primary mediators of inflammation, Caspase-3 also contributes.[16] It can process certain cytokines; for example, it is required to cleave pro-IL-16 into its active, pro-inflammatory form.[17] In neuroinflammatory conditions, Caspase-3 activity is linked to the persistence of chronic pain.[18]

Nervous System

In the nervous system, sublethal Caspase-3 activity is crucial for normal development and plasticity.[19][20]

-

Synaptic Plasticity: Caspase-3 is involved in long-term potentiation (LTP), and its inhibition can block this key molecular mechanism of memory formation.[19] It also mediates long-term depression (LTD) and the pruning of dendritic spines, axons, and dendrites without causing cell death.[21][22]

-

Neuronal Differentiation: Similar to myogenesis, non-apoptotic Caspase-3 activation is required for the proper differentiation of mammalian neurons.[20]

Experimental Protocols and Methodologies

Studying the non-apoptotic functions of Caspase-3 requires methods that can detect low-level activity and distinguish it from a full-blown apoptotic response.

Workflow for Studying Non-Apoptotic Caspase-3

Caption: Experimental workflow for investigating non-apoptotic Caspase-3 roles.

Protocol: Detection of Caspase-3 Activity in Cell Lysates (Colorimetric Assay)

This protocol is adapted from commercially available kits (e.g., Abcam ab39401) for measuring the activity of caspases that recognize the DEVD sequence.[23]

-

Sample Preparation:

-

Induce the cellular process of interest (e.g., differentiation) in 1-5 x 10⁶ cells. Prepare an untreated control culture.

-

Pellet the cells and resuspend in 50 µL of chilled Cell Lysis Buffer.

-

Incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 1 minute at 4°C.

-

Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube. Determine protein concentration using a standard method (e.g., BCA assay).

-

-

Assay Reaction:

-

Load 50-200 µg of protein per well into a 96-well flat-bottom microplate. Adjust the volume of each sample to 50 µL with Cell Lysis Buffer.

-

Prepare a master mix for the reaction buffer: For each reaction, mix 50 µL of 2x Reaction Buffer and 10 mM DTT.

-

Add 50 µL of the 2x Reaction Buffer mix to each sample well.

-

Add 5 µL of the 4 mM DEVD-pNA substrate. The final concentration will be 200 µM.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

-

Measurement:

-

Read the absorbance at 400 or 405 nm using a microplate reader.

-

The fold-increase in Caspase-3 activity can be determined by comparing the readings from the treated samples with the untreated control.

-

Critical Note: To confirm the non-apoptotic nature, this assay should be paired with a method that detects apoptosis, such as a TUNEL assay for DNA fragmentation. The absence of TUNEL staining in cells positive for active Caspase-3 is a strong indicator of a non-apoptotic function.[24]

Protocol: Western Blot for Cleaved Caspase-3

This is a standard method to qualitatively or semi-quantitatively detect the presence of the active (cleaved) form of Caspase-3.

-

Lysate Preparation: Prepare cell lysates as described in section 6.2. Ensure protease and phosphatase inhibitor cocktails are added to the lysis buffer to preserve protein integrity.

-

SDS-PAGE and Transfer:

-

Separate 20-40 µg of protein lysate on a 12-15% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Incubate the membrane overnight at 4°C with a primary antibody specific for cleaved Caspase-3 (p17/p19 fragments).

-

Wash the membrane 3x for 10 minutes each with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane 3x for 10 minutes each with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or X-ray film. The pro-caspase-3 runs at ~35 kDa, while the active cleaved fragment runs at ~17-19 kDa.

-

Protocol: Wound Healing (Scratch) Assay for Cell Migration

-

Cell Culture: Grow cells to a confluent monolayer in a 6- or 12-well plate. Cells may be pre-treated with Caspase-3 inhibitors (e.g., z-DEVD-fmk) or be genetically modified (e.g., Caspase-3 knockout).[14][15]

-

Creating the "Wound":

-

Using a sterile p200 pipette tip, make a straight scratch across the center of the monolayer.

-

Gently wash the well twice with PBS to remove detached cells.

-

Replace the PBS with fresh culture medium (typically low-serum to inhibit proliferation).

-

-

Imaging:

-

Immediately capture an image of the scratch at 0 hours using a phase-contrast microscope. Mark the position for subsequent imaging.

-

Incubate the plate under normal culture conditions.

-

Capture images of the same field at regular intervals (e.g., 6, 12, 24 hours).

-

-

Analysis:

-

Measure the width of the scratch at multiple points for each time point and condition.

-

Calculate the percentage of wound closure relative to the 0-hour time point. Compare the migration rate between control and Caspase-3-modulated cells.

-

References

- 1. rupress.org [rupress.org]

- 2. researchgate.net [researchgate.net]

- 3. Non-apoptotic functions of caspases in cellular proliferation and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Caspases and their substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. pnas.org [pnas.org]

- 7. researchgate.net [researchgate.net]

- 8. Non-apoptotic functions of caspases in myeloid cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ashpublications.org [ashpublications.org]

- 10. Caspase-3 regulates cell cycle in B cells: a consequence of substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Caspase-3 Regulates YAP-Dependent Cell Proliferation and Organ Size - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Caspase-3 regulates the migration, invasion, and metastasis of colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Caspase-3 regulates the migration, invasion and metastasis of colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Basal caspase-3 activity promotes migration, invasion, and vasculogenic mimicry formation of melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Caspase Functions in Cell Death and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Role of Caspases in Modulation of Cytokines and Other Molecules in Apoptosis and Inflammation - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. The Involvement of Caspases in Neuroinflammation and Neuronal Apoptosis in Chronic Pain and Potential Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Non-apoptotic functions of caspase-3 in nervous tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Frontiers | Non-Canonical Roles of Apoptotic Caspases in the Nervous System [frontiersin.org]

- 21. mdpi.com [mdpi.com]

- 22. Non-Apoptotic Caspase-3 Activation Mediates Early Synaptic Dysfunction of Indirect Pathway Neurons in the Parkinsonian Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]

- 24. Measuring Nonapoptotic Caspase Activity with a Transgenic Reporter in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Caspase-3 Activation Cascade in Response to Cellular Stress: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-3, a member of the cysteine-aspartic acid protease (caspase) family, is a critical executioner caspase in the intricate process of apoptosis, or programmed cell death. Its activation is a key convergence point for multiple signaling pathways initiated by a variety of cellular stresses. Understanding the precise mechanisms and kinetics of caspase-3 activation is paramount for research in numerous fields, including cancer biology, neurodegenerative diseases, and immunology, as well as for the development of novel therapeutics that modulate apoptotic pathways. This technical guide provides an in-depth overview of the core signaling cascades leading to caspase-3 activation, detailed experimental protocols for its measurement, and a summary of quantitative data to facilitate comparative analysis.

Core Signaling Pathways Leading to Caspase-3 Activation

Cellular stress, in its various forms, triggers distinct signaling cascades that culminate in the activation of executioner caspases, with caspase-3 playing a central role. The three primary pathways leading to caspase-3 activation are the intrinsic (mitochondrial), extrinsic (death receptor), and endoplasmic reticulum (ER) stress pathways.

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is initiated by a wide range of intracellular stress signals, including DNA damage, oxidative stress, and growth factor withdrawal.[1] These stresses lead to the activation of pro-apoptotic Bcl-2 family proteins, such as Bax and Bak.

Activated Bax and Bak oligomerize in the outer mitochondrial membrane, forming pores that lead to mitochondrial outer membrane permeabilization (MOMP).[2] This results in the release of several pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm, most notably cytochrome c.

Once in the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1). This binding, in the presence of dATP, triggers the oligomerization of Apaf-1 into a large protein complex known as the apoptosome.[1] The apoptosome then recruits and activates pro-caspase-9, the initiator caspase of the intrinsic pathway. Activated caspase-9, in turn, cleaves and activates effector caspases, primarily pro-caspase-3, leading to the execution phase of apoptosis.[2]

Another protein released from the mitochondria, Smac/DIABLO, promotes apoptosis by inhibiting the activity of Inhibitor of Apoptosis Proteins (IAPs), which would otherwise suppress caspase activity.[3]

The Extrinsic (Death Receptor) Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands, such as Fas ligand (FasL) or Tumor Necrosis Factor (TNF), to their corresponding transmembrane death receptors (e.g., FasR, TNFR1).[4] This ligand-receptor binding induces receptor trimerization and the recruitment of adaptor proteins, such as Fas-Associated Death Domain (FADD), to the intracellular death domain of the receptor.[2]

FADD, in turn, recruits pro-caspase-8, leading to the formation of the Death-Inducing Signaling Complex (DISC).[2] Within the DISC, pro-caspase-8 molecules are brought into close proximity, facilitating their auto-activation through proteolytic cleavage. Activated caspase-8, an initiator caspase, can then directly cleave and activate effector caspases like pro-caspase-3.[3]

In some cell types (Type II cells), the caspase-8 signal is amplified through the intrinsic pathway.[2] Here, caspase-8 cleaves Bid, a BH3-only protein, into its truncated form, tBid. tBid then translocates to the mitochondria and promotes Bax/Bak activation, leading to MOMP and the subsequent activation of the caspase-9 and caspase-3 cascade as described in the intrinsic pathway.[3]

The Endoplasmic Reticulum (ER) Stress Pathway

The ER is the primary site for protein folding and modification. Perturbations in ER homeostasis, such as the accumulation of unfolded or misfolded proteins, lead to ER stress.[5] The unfolded protein response (UPR) is initially an adaptive mechanism to restore ER function. However, under prolonged or severe ER stress, the UPR can switch to a pro-apoptotic signaling cascade.[5]

Several mechanisms link ER stress to caspase activation. One key mediator is caspase-12 (in rodents) or its human equivalent, caspase-4.[6] ER stress can lead to the activation of caspase-12, which is localized to the ER membrane. Activated caspase-12 can then directly cleave and activate pro-caspase-9, which in turn activates caspase-3.[6] Another mechanism involves the ER-stress-induced release of calcium from the ER lumen into the cytoplasm. This increase in cytosolic calcium can be taken up by the mitochondria, leading to MOMP and the activation of the intrinsic apoptotic pathway.[7] Additionally, the UPR can upregulate the expression of the pro-apoptotic protein CHOP, which can further sensitize the cell to apoptosis.[7]

Quantitative Analysis of Caspase-3 Activation

The kinetics and magnitude of caspase-3 activation can vary significantly depending on the cell type, the nature of the stress stimulus, and its concentration. The following tables summarize key quantitative parameters of caspase-3 activation in response to common inducers of apoptosis.

Table 1: Kinetics of Caspase-3 Activation

| Cell Line | Stress Inducer | Concentration | Time to Peak Activation | Reference(s) |

| Jurkat | Staurosporine | 1 µM | 2 - 2.5 hours | [1] |

| Jurkat | Staurosporine | 300 nM | 4 hours | |

| Jurkat | Anti-CD95 | 2 µg/mL | 4 - 6 hours | |

| HeLa | Staurosporine | 1 µM | 3 hours (significant activation) | [8] |

| Jurkat | Etoposide | 25 µg/mL | ~6 hours | [9] |

| L929 | TNF-α (with Cycloheximide) | 10 ng/mL | > 4 hours (time-dependent increase) | [10] |

| HL-60 | TNF-α | 10 ng/mL | Time-dependent increase from 6 hours | [11] |

| K562 | TNF-α | 10 ng/mL | Time-dependent increase from 6 hours | [11] |

Table 2: Caspase-3 Substrate Cleavage Kinetics

| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference(s) |

| Ac-DEVD-pNA | 9.7 | - | - | [12] |

| Ac-DEVD-AMC | 10 | - | - | [13] |

| Ac-DEVD-AFC | - | 4-fold higher kcat than another substrate | - | [14] |

| Ac-QDEVD-pNA | - | Relative kcat/Km available | - | [15] |

| Ac-LDEVD-pNA | - | Relative kcat/Km available | - | [15] |

Table 3: Fold Change in Caspase-3 Activity

| Cell Line | Stress Inducer | Concentration | Fold Increase in Activity | Reference(s) |

| MCF-7 (caspase-3 reconstituted) | Etoposide | 200 µM | 10 - 20 fold | [16] |

| MCF-7 (caspase-3 reconstituted) | Doxorubicin | 2.5 µM | 10 - 20 fold | [16] |

| 4T1-luc | Paclitaxel | - | ~2 fold | [17] |

| A549 | Paclitaxel | - | ~3 fold decrease | [17] |

| A427 | Paclitaxel | - | ~4 fold decrease | [17] |

| Various | Various Natural Products | - | Statistically significant increases reported | [18] |

Experimental Protocols for Measuring Caspase-3 Activation

Accurate and reproducible measurement of caspase-3 activation is crucial for apoptosis research. The following sections provide detailed protocols for the most common methods.

Western Blot Analysis for Cleaved Caspase-3

This method allows for the specific detection of the active (cleaved) fragments of caspase-3.

Experimental Workflow:

Detailed Methodology:

-

Cell Lysis and Protein Quantification:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in RIPA buffer or a similar lysis buffer containing protease inhibitors.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins on a 12-15% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane. For smaller proteins like cleaved caspase-3, a 0.2 µm pore size membrane is recommended.[19]

-

-

Immunodetection:

-

Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Incubate the membrane with a primary antibody specific for cleaved caspase-3 (typically recognizing the p17/19 fragment) overnight at 4°C with gentle agitation.[6]

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

-

-

Detection and Analysis:

-

Incubate the membrane with a chemiluminescent substrate and visualize the bands using a digital imager or X-ray film.

-

The pro-caspase-3 will appear as a band at ~35 kDa, while the cleaved, active fragment will be detected at ~17-19 kDa.[20]

-

Use a loading control, such as β-actin or GAPDH, to normalize for protein loading.

-

Fluorometric and Colorimetric Caspase-3 Activity Assays

These assays measure the enzymatic activity of caspase-3 in cell lysates using a synthetic substrate that, when cleaved, produces a fluorescent or colored product.

Experimental Workflow:

Detailed Methodology:

-

Cell Lysate Preparation:

-

Induce apoptosis in your cell line of choice. Include an untreated control.

-

Harvest 1-5 x 106 cells by centrifugation.

-